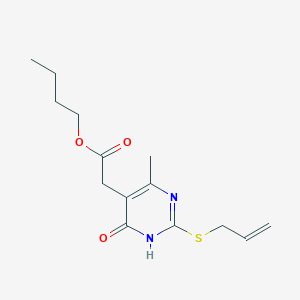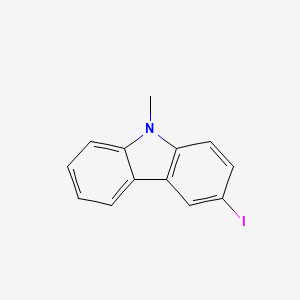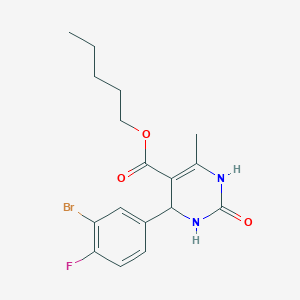
(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester” is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its unique substitution pattern. The compound’s systematic name reflects its structure, emphasizing the allylsulfanyl group, hydroxy group, and ester functionality.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Alkylation of Pyrimidine Precursor:
- Start with a pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine).
- Allylate the pyrimidine ring using allyl bromide or allyl chloride.
- Introduce the sulfanyl group (thiol) using a suitable reagent (e.g., sodium sulfide).
- Finally, esterify the carboxylic acid group with butyl alcohol.
- Reaction conditions and reagents may vary depending on the specific synthetic pathway.
-
Multistep Synthesis from Simple Building Blocks:
- Begin with commercially available starting materials (e.g., methyl acetoacetate).
- Construct the pyrimidine ring through cyclization reactions.
- Introduce the allylsulfanyl group and hydroxy group sequentially.
- Complete the synthesis by esterifying the carboxylic acid with butyl alcohol.
Industrial Production
The industrial production of this compound involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.
Análisis De Reacciones Químicas
Reactivity
The compound can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group or the allylsulfanyl group.
Substitution: Nucleophilic substitution at the allylsulfanyl or hydroxy position.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Major Products
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Major products include ketones or aldehydes.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reduction of the carbonyl group yields alcohols.
Substitution: Nucleophiles (e.g., thiols, amines) can replace the allylsulfanyl or hydroxy group.
Ester Hydrolysis: Acidic or basic hydrolysis yields the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Agriculture: Used in plant protection or growth regulation.
Materials Science: May serve as a precursor for functional materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with similar functional groups (e.g., allylsulfanyl, hydroxy, and ester) exhibit distinct properties. Notable examples include :
(2-Allylsulfanyl-4-hydroxy-pyrimidin-5-yl)-acetic acid: Lacks the methyl substitution but shares some reactivity patterns.
(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-propionic acid: Differs in the ester moiety (propionic acid instead of butyl ester).
: Reference not available in the search results
Propiedades
Fórmula molecular |
C14H20N2O3S |
|---|---|
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
butyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C14H20N2O3S/c1-4-6-7-19-12(17)9-11-10(3)15-14(16-13(11)18)20-8-5-2/h5H,2,4,6-9H2,1,3H3,(H,15,16,18) |
Clave InChI |
CYLQZYZMPQQEQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC1=C(N=C(NC1=O)SCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624559.png)

![3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624563.png)
![Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11624564.png)

![2-(4-ethylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624579.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624583.png)
![4-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11624589.png)
![3-(4-fluorophenyl)-4-(4-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11624596.png)
![3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11624599.png)
![(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624601.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11624608.png)
![methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate](/img/structure/B11624611.png)
![Phosphinic acid, [(formylmethylamino)methyl]morpholin-4-ylmethyl-](/img/structure/B11624612.png)
